molecular formula C19H26ClN3O4 B10763897 1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester

1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No.: B10763897
M. Wt: 395.9 g/mol
InChI Key: OYUKTDHJKYJEGC-UHFFFAOYSA-N
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Description

ML220, chemically known as 2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole, is a novel hydrophobic aryl-imidazole compound. It has garnered significant attention in the field of medicinal chemistry due to its potential as an anti-cancer agent. The compound is highly lipophilic, with a water solubility of 0.14 μg/ml and a calculated log P value of 5.69 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML220 involves the formation of the phenanthro[9,10-d]imidazole core, followed by the introduction of the bromo-indole moiety. The key steps include:

    Cyclization Reaction: Formation of the phenanthro[9,10-d]imidazole core through a cyclization reaction.

    Bromination: Introduction of the bromo group to the indole ring.

    Coupling Reaction: Coupling of the bromo-indole with the phenanthro[9,10-d]imidazole core under specific conditions.

Industrial Production Methods: The industrial production of ML220 typically involves high-pressure extrusion methods for lipid formulations. This method ensures the stability and loading efficiency of the compound in liposomal formulations .

Types of Reactions:

    Oxidation: ML220 can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: The compound can be reduced under specific conditions to modify its pharmacological properties.

    Substitution: The bromo group in ML220 can be substituted with other functional groups to create derivatives with varied biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation Products: Modified indole derivatives.

    Reduction Products: Reduced phenanthro[9,10-d]imidazole derivatives.

    Substitution Products: Various substituted phenanthro[9,10-d]imidazole derivatives.

Scientific Research Applications

ML220 has a wide range of scientific research applications, including:

Mechanism of Action

ML220 exerts its effects primarily through the inhibition of specific kinases involved in signal transduction pathways. The compound targets novel mechanisms of signal transduction, leading to the selective inhibition of cancer cell growth. The molecular targets include various kinases that play crucial roles in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of ML220: ML220 stands out due to its highly lipophilic nature and its specific mechanism of action targeting novel signal transduction pathways. Its unique structure allows for selective kinase inhibition, making it a promising candidate for anti-cancer therapy .

Properties

Molecular Formula

C19H26ClN3O4

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 1-[2-[(2-chlorophenyl)carbamoylamino]-2-methylpropanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H26ClN3O4/c1-4-27-16(24)13-9-11-23(12-10-13)17(25)19(2,3)22-18(26)21-15-8-6-5-7-14(15)20/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26)

InChI Key

OYUKTDHJKYJEGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)NC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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